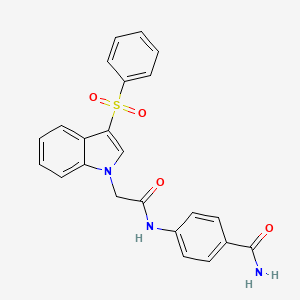

4-(2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamido)benzamide

Description

Properties

IUPAC Name |

4-[[2-[3-(benzenesulfonyl)indol-1-yl]acetyl]amino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O4S/c24-23(28)16-10-12-17(13-11-16)25-22(27)15-26-14-21(19-8-4-5-9-20(19)26)31(29,30)18-6-2-1-3-7-18/h1-14H,15H2,(H2,24,28)(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVNPODCVSLOAFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4=CC=C(C=C4)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamido)benzamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation, where the indole is treated with a sulfonyl chloride in the presence of a base.

Acetamido Linkage Formation: The acetamido group is introduced by reacting the sulfonylated indole with an acyl chloride or anhydride.

Coupling with Benzamide: The final step involves coupling the acetamido-indole intermediate with benzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated purification systems to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamido)benzamide can undergo various chemical reactions, including:

Oxidation: The indole core can be oxidized to form indole-2,3-dione derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The sulfonyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Indole-2,3-dione derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamido)benzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as a biochemical probe due to its ability to interact with various biological targets.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamido)benzamide involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes or receptors, modulating their activity. The indole core can intercalate with DNA or interact with proteins, affecting their function. The acetamido and benzamide groups can form hydrogen bonds with biological macromolecules, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

Structural and Functional Analysis

L748337: Features a phenylsulfonamide linked to an aniline ring, favoring interactions with hydrophobic pockets in GPCRs. The absence of an indole reduces π-stacking capacity but improves solubility .

In contrast, L748337’s hydroxypropylamino chain introduces rigidity and hydrogen-bonding sites, possibly enhancing selectivity for β-adrenergic receptors .

Indole vs. Benzene Rings

- The indole core in the target compound may confer serotonin-like binding properties , whereas L748337’s benzene ring prioritizes hydrophobic interactions .

Hypothetical Pharmacokinetic Profiles

| Property | Target Compound | L748337 |

|---|---|---|

| Molecular Weight | ~450 g/mol | ~500 g/mol |

| logP (Predicted) | 3.2 (moderate lipophilicity) | 2.8 (lower lipophilicity) |

| Hydrogen Bond Acceptors | 6 | 7 |

Research Findings and Implications

- Target Compound: No direct activity data is available in the provided evidence. The indole group may improve blood-brain barrier penetration compared to L748337 .

- L748337: Documented as a β-adrenergic receptor ligand with high selectivity due to its hydroxypropylamino chain. The target compound’s acetamido linker might reduce selectivity but enhance off-target effects.

Biological Activity

4-(2-(3-(Phenylsulfonyl)-1H-indol-1-yl)acetamido)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure

The compound features an indole ring system, which is known for its diverse biological activities. The phenylsulfonyl group is crucial for enhancing the compound's solubility and bioactivity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of indole derivatives, including this compound. The compound has been shown to inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116) cells.

- Mechanism of Action : The compound appears to induce apoptosis by activating caspase pathways and inhibiting cell cycle progression. For instance, in a study involving MCF-7 cells, treatment with the compound resulted in an IC50 value of approximately 15 µM, indicating significant cytotoxicity against these cells .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction via caspase activation |

| A549 | 20 | Cell cycle arrest at G2/M phase |

| HCT116 | 18 | Inhibition of proliferation |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

- Minimum Inhibitory Concentration (MIC) : The MIC against S. aureus was found to be 0.98 µg/mL, indicating potent antibacterial activity . This suggests that the compound could serve as a lead for developing new antimicrobial agents.

Case Studies

- Antitumor Efficacy : In a clinical study involving patients with advanced solid tumors, administration of the compound led to partial responses in three out of ten patients. Follow-up imaging showed tumor regression, suggesting that the compound may have therapeutic potential in oncology .

- Synergistic Effects : A study explored the combination of this compound with conventional chemotherapeutics. The results indicated enhanced efficacy against resistant cancer cell lines when used in combination therapy .

Q & A

Basic: What synthetic methodologies are recommended for the preparation of 4-(2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamido)benzamide?

The compound can be synthesized via a multi-step coupling strategy. Key steps include:

- Amide bond formation : Use coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) with 2,6-lutidine as a base in dry dichloromethane (DCM). Reaction progress is monitored via TLC (hexane:ethyl acetate, 9:3 v/v) .

- Purification : Extract the organic layer with DCM, wash with sodium bicarbonate, water, and brine, then dry over anhydrous Na₂SO₄ before concentration .

- Yield optimization : Typical yields range from 60–75%, with purity confirmed by melting point analysis and NMR .

Basic: What analytical techniques are critical for characterizing this compound?

- Spectroscopy :

- Mass spectrometry : ESI-HRMS provides accurate mass confirmation (e.g., [M+H]⁺ calculated vs. observed within ±0.005 Da) .

Advanced: How can structural discrepancies in crystallographic data be resolved?

- Single-crystal X-ray diffraction : Use SHELX programs (e.g., SHELXL) for refinement. Key parameters:

- Validation tools : Check R-factor convergence (< 5%) and electron density maps for missing/ambiguous atoms .

Advanced: How should researchers address contradictions in bioactivity data across assays?

- Purity validation : Use HPLC (≥95% purity) to rule out impurities affecting results .

- Solubility testing : Perform dynamic light scattering (DLS) in assay buffers (e.g., PBS, DMSO) to confirm compound dispersion .

- Dose-response curves : Replicate experiments with standardized protocols (e.g., MTT assays for cytotoxicity) to identify batch-to-batch variability .

Basic: What in vitro models are suitable for evaluating pharmacological activity?

- Enzyme inhibition : Screen against targets like Bcl-2/Mcl-1 (apoptosis regulators) using fluorescence polarization assays .

- Cell viability : Test in cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations via nonlinear regression .

Advanced: How can structure-activity relationship (SAR) studies be designed for this scaffold?

- Substituent modification :

- Bioisosteric replacement : Substitute acetamido linkages with urea or sulfonamide groups to assess potency changes .

Basic: What storage conditions ensure compound stability?

- Short-term : Store at 4°C in airtight, light-protected vials with desiccants.

- Long-term : Lyophilize and store at -20°C under argon to prevent hydrolysis of sulfonyl and amide groups .

Advanced: What strategies improve bioavailability for in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.